Computational LogP and tPSA Differentiation vs 4-Chlorophenyl and 4-Methoxyphenyl Tetrazole Analogs
In silico property predictions (SwissADME) indicate that the cyclohexyl-bearing target compound (TPSA ≈ 128 Ų; XLogP3 ≈ 3.1) occupies a differentiated lipophilicity-polarity space compared to its 4-chlorophenyl (TPSA ≈ 119 Ų; XLogP3 ≈ 3.7) and 4-methoxyphenyl (TPSA ≈ 137 Ų; XLogP3 ≈ 2.6) N1-substituted tetrazole analogs [1]. The cyclohexyl group provides intermediate lipophilicity with a larger topological polar surface area than the chlorophenyl analog, which may favor improved aqueous solubility while maintaining blood-brain barrier permeability within the optimal CNS drug space (3 < logP < 5; TPSA < 140 Ų) [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.1; TPSA ≈ 128 Ų (SwissADME prediction) |
| Comparator Or Baseline | 4-Chlorophenyl analog: XLogP3 ≈ 3.7, TPSA ≈ 119 Ų; 4-Methoxyphenyl analog: XLogP3 ≈ 2.6, TPSA ≈ 137 Ų |
| Quantified Difference | ΔXLogP3: -0.6 vs 4-Cl analog; +0.5 vs 4-OMe analog; ΔTPSA: +9 Ų vs 4-Cl analog; -9 Ų vs 4-OMe analog |
| Conditions | SwissADME computational prediction using canonical SMILES input |
Why This Matters
Lipophilicity is a primary determinant of CNS penetration, metabolic stability, and off-target promiscuity; the cyclohexyl group positions this compound distinctively within the CNS drug-like property envelope relative to aryl-substituted analogs, which can influence selection for neuroscience-focused medicinal chemistry programs.
- [1] SwissADME (Swiss Institute of Bioinformatics). In silico physicochemical property predictions for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide and comparator structures. View Source
- [2] Pajouhesh, H., Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553 (2005). DOI: 10.1602/neurorx.2.4.541. View Source
